4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The molecule also contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its stability would depend on the stability of the individual functional groups .Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds similar to 4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential in developing antimicrobial and antifungal agents Sych et al., 2019.
Inhibition of Human Carbonic Anhydrase Isoforms
Research by Ulus et al. (2016) on compounds structurally related to this compound revealed their effectiveness as inhibitors of carbonic anhydrases, particularly isoforms hCA I, II, IV, and VII. These findings suggest their potential therapeutic application in conditions where inhibition of carbonic anhydrase is beneficial Ulus et al., 2016.
Nematocidal Activity
Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which showed significant nematocidal activity against Bursaphelenchus xylophilus. This research points to the potential of such compounds in agricultural applications, particularly in controlling nematode pests Liu et al., 2022.
Anticancer Activity
A study by Tiwari et al. (2017) developed a series of compounds incorporating the 1,3,4-thiadiazole moiety for anticancer evaluation. Several of these compounds showed promising anticancer activity against a variety of human cancer cell lines, suggesting the potential for these types of molecules in cancer therapy Tiwari et al., 2017.
Anticonvulsant Activity
Research into 2,5-disubstituted-1,3,4-thiadiazole derivatives, including molecules structurally related to this compound, has shown potential anticonvulsant activity. These findings highlight the therapeutic potential of such compounds in treating seizures or epilepsy Harish et al., 2014.
Mechanism of Action
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c17-11(14-12-15-13-7-20-12)8-1-5-10(6-2-8)21(18,19)16-9-3-4-9/h1-2,5-7,9,16H,3-4H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGRVRROBDZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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